2,2'-Dichloro diphenyl disulfide
Description
Contextual Significance in Organosulfur Chemistry
2,2'-Dichloro diphenyl disulfide, with the chemical formula C₁₂H₈Cl₂S₂, is an organosulfur compound that holds a significant position in various fields of chemical research. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous biological and chemical processes. Diphenyl disulfides, in particular, are a widely studied class of compounds due to the unique properties of the disulfide bond (-S-S-). This bond can be reversibly cleaved and formed, a characteristic that is fundamental to its role in protein folding, redox regulation, and the design of self-healing materials. researchgate.net
The parent compound, diphenyl disulfide (Ph₂S₂), is a colorless crystalline solid commonly used in organic synthesis as a source of the phenylthio (PhS) group. wikipedia.orgchemeurope.com It is typically synthesized by the oxidation of thiophenol. wikipedia.orgchemeurope.com The introduction of substituents, such as chlorine atoms, onto the phenyl rings of diphenyl disulfide can significantly alter its chemical and physical properties.
This compound is a symmetrical disulfide that can be synthesized through the oxidation of the corresponding thiol, 2-chlorothiophenol (B146423). chemdad.com This reaction can be catalyzed by various systems, including solid-supported catalysts like Al₂O₃/KF, copper chloride, and selenium ionic liquids. chemdad.com The compound undergoes typical reactions of disulfides, such as reduction to form thiophenol derivatives and oxidation to yield sulfoxides and sulfones. It can also participate in nucleophilic substitution reactions where the chlorine atoms are replaced.
The study of this compound and its derivatives contributes to the broader understanding of organosulfur chemistry, particularly in the areas of reaction mechanisms, synthesis of novel materials, and the development of new synthetic methodologies. researchgate.netresearchgate.net For instance, research into the synthesis of related compounds like 2,2'-dinitrodiphenyl disulfide has led to improved processes with higher yields and purity. google.com
Isomeric Considerations and Structural Peculiarities of Substituted Diphenyl Disulfides
The position of substituents on the phenyl rings of diphenyl disulfide has a profound impact on the molecule's structure, reactivity, and potential applications. The isomers of dichlorodiphenyl disulfide, including the 2,2'-, 3,3'-, and 4,4'-dichloro derivatives, exemplify these structural and functional differences.
A key structural feature of diphenyl disulfides is the non-planar nature of the C-S-S-C core. wikipedia.orgchemeurope.com The dihedral angle, which describes the twist between the two C-S bonds, typically approaches 85° in diphenyl disulfide. wikipedia.orgchemeurope.com This flexible backbone is a common characteristic of diphenyl disulfide type compounds, with torsion angles observed in the range of 63.2° to 110.4°. researchgate.net
The substitution pattern significantly influences the steric and electronic properties of the molecule. In the case of this compound, the chlorine atoms are in the ortho position, close to the disulfide bond. This proximity results in high steric hindrance, which can reduce the molecule's flexibility compared to its 3,3'- and 4,4'-isomers. In contrast, the 4,4'-isomer has a more symmetrical structure with less steric hindrance around the disulfide linkage.
These structural differences translate into varying reactivity. For example, the 4,4'-isomer is often more reactive in nucleophilic substitution reactions because the para-substitution facilitates electron withdrawal, making it a preferred precursor in certain cross-coupling reactions. The study of the absorption spectra of substituted aromatic disulfides reveals that ortho, meta, and para substitutions lead to distinct spectral variations, further highlighting the influence of isomerism on the electronic structure of these compounds. escholarship.org
The structural peculiarities of substituted diphenyl disulfides are also crucial in the design of materials with specific properties. For example, the high steric hindrance of the 2,2'-isomer may be advantageous in the development of rigid polymers. The ability of the disulfide bond to undergo dynamic exchange reactions is exploited in the creation of self-healing materials and vitrimers, which are a class of plastics that can be reprocessed. researchgate.net
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₂S₂ | chemdad.com |
| Molecular Weight | 287.23 g/mol | chemdad.com |
| Melting Point | 82-83 °C | chemdad.com |
| Appearance | White to Off-White Solid | chemdad.com |
Table 2: Comparison of Dichlorodiphenyl Disulfide Isomers
| Compound | Substituent Positions | Key Properties/Applications | Reference |
|---|---|---|---|
| This compound | 2,2' | High steric hindrance; potential for use in rigid polymers. | |
| 3,3'-Dichloro diphenyl disulfide | 3,3' | Moderate steric effects; used as an intermediate in asymmetric disulfide synthesis. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diphenyl disulfide |
| 2-Chlorothiophenol |
| 3,3'-Dichloro diphenyl disulfide |
| 4,4'-Dichloro diphenyl disulfide |
| 2,2'-Dinitrodiphenyl disulfide |
| Thiophenol |
| Sulfoxides |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDDWQDDMUOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948181 | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-19-4, 25338-90-3 | |
| Record name | 31121-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Disulfanediylbis(2-chlorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dichloro Diphenyl Disulfide and Its Analogues
Conventional Synthetic Routes
Traditional methods for synthesizing diaryl disulfides have long been established, primarily relying on the oxidative coupling of thiols or building the disulfide bridge from halogenated precursors.
Oxidative Coupling of 2-Chlorothiophenol (B146423) Derivatives
The most direct and common method for preparing symmetrical disulfides like 2,2'-Dichloro diphenyl disulfide is the oxidation of the corresponding thiol, in this case, 2-chlorothiophenol. This reaction involves the formation of a sulfur-sulfur bond through the removal of two hydrogen atoms from two thiol molecules.
A variety of oxidizing agents can be employed for this transformation. For instance, diphenyl disulfide is typically prepared by the oxidation of thiophenol using iodine (I₂) or by passing a stream of air over an ammoniacal solution of thiophenol. chemicalbook.comwikipedia.org Hydrogen peroxide is also a viable oxidant for this purpose. wikipedia.org These methods are generally applicable to substituted thiophenols like 2-chlorothiophenol. The disulfide functional group is formed by the coupling of two thiol groups, a process often referred to as a disulfide bridge. nih.gov
Table 1: Conventional Oxidants for Thiophenol Coupling
| Oxidant | Precursor | Product | Reference |
| Iodine (I₂) | Thiophenol | Diphenyl disulfide | wikipedia.org |
| Air/Ammonia | Thiophenol | Diphenyl disulfide | chemicalbook.com |
| Hydrogen Peroxide | Thiophenol | Diphenyl disulfide | wikipedia.orgorgsyn.org |
The reaction mechanism for these oxidations typically involves the formation of a sulfenyl intermediate which then reacts with another thiol molecule to yield the disulfide and regenerate the catalyst or by-product.
Halogenation-Based Approaches to Disulfide Precursors
An alternative to direct oxidation involves the use of halogenated precursors. This "umpolung" or reverse-polarity approach utilizes electrophilic sulfur reagents. acs.org A key strategy involves the in situ formation of highly reactive sulfenyl chlorides from thiols. acs.org For example, diphenyl disulfide reacts with halogens like chlorine to produce phenylsulfenyl chloride (PhSCl). wikipedia.org While this represents the cleavage of a disulfide, the reverse, a coupling reaction, can be envisioned starting from appropriate precursors.
Advanced and Green Synthesis Strategies
In response to the growing need for sustainable chemical processes, recent research has focused on developing advanced and green synthetic methods. These strategies aim to improve efficiency, reduce waste, and utilize less hazardous materials.
Metal-Catalyzed Oxidative Coupling Techniques
Transition metal catalysis offers powerful and selective methods for forming S-S bonds. nih.govrsc.org Various metal systems have been developed to facilitate the oxidative coupling of thiols with high efficiency and under mild conditions.
Palladium Catalysis : A versatile and efficient method uses a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a ferrocene-based phosphine (B1218219) ligand to couple a wide range of aryl halides (including chlorides) with thiols. organic-chemistry.org
Copper Catalysis : Copper catalysts are cost-effective and have been used in several disulfide synthesis protocols. organic-chemistry.org For example, copper can catalyze the reaction of aryl iodides with a sulfur source to yield diaryl disulfides. organic-chemistry.org
Vanadium Catalysis : Vanadyl acetylacetonate (B107027) (VO(acac)₂) has been shown to be an effective catalyst for the aerobic oxidative coupling of phenols, a reaction type that shares mechanistic principles with thiol coupling. capes.gov.br
Iron Catalysis : Supported iron oxide nanoparticles have been reported as recoverable and efficient catalysts for the oxidative S-S coupling of thiols to disulfides. acs.org
These catalytic reactions often proceed through the formation of metal-organosulfur intermediates. nih.govrsc.org The choice of metal and ligand can significantly influence the reaction's selectivity and substrate scope.
Table 2: Metal-Catalyzed Disulfide Synthesis
| Metal Catalyst | Ligand/Support | Reactants | Key Features | Reference |
| Pd(OAc)₂ | 1,1'-Bis(diisopropylphosphino)ferrocene | Aryl Halides + Thiols | Broad substrate scope including aryl chlorides | organic-chemistry.org |
| Copper(0) | None specified | Aryl Halides + Disulfurating agents | Convenient, good for late-stage modification | organic-chemistry.org |
| Iron Oxide | Nanoparticle support | Thiols | Recoverable and reusable catalyst | acs.org |
| VO(acac)₂ | None | 2-Naphthols/Phenols + O₂ | Selective ortho-ortho coupling | capes.gov.br |
Environmentally Benign Oxidant Utilization (e.g., Hydrogen Peroxide)
The use of green oxidants is a cornerstone of sustainable chemistry. Hydrogen peroxide (H₂O₂) is an ideal choice as its only byproduct is water. It has been effectively used for the formation of disulfide bonds in a variety of contexts, including the synthesis of complex peptides and simple organic molecules. nih.govnih.gov
The oxidation of thiols by hydrogen peroxide can proceed under mild conditions, often without significant side reactions involving other sensitive functional groups. researchgate.netresearchgate.net Studies on peptide synthesis have shown that H₂O₂ can be used to form disulfide bridges in high yields, often exceeding those obtained with other oxidants. researchgate.net The reaction of thiophenol with 30% aqueous hydrogen peroxide in trifluoroethanol, for example, yields diphenyl disulfide in 97% yield. orgsyn.org This method is highly applicable to the synthesis of this compound from 2-chlorothiophenol. The process is generally controlled under mild conditions, which is a significant advantage. nih.gov
Solvent-Free Reaction Conditions for Disulfide Formation
Eliminating volatile organic solvents is another key principle of green chemistry. Solvent-free reactions reduce waste, cost, and environmental impact. Several solvent-free methods for disulfide synthesis have been developed.
One approach involves the reaction of alkyl halides with sodium hydroxide (B78521) and elemental sulfur under solvent-free conditions, which proceeds rapidly to give symmetrical disulfides in moderate to excellent yields. researchgate.net Another method uses the solid oxidant 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to oxidize various thiols to their corresponding disulfides under solvent-free conditions. organic-chemistry.org
Recent studies have also demonstrated the solvent-free synthesis of unsymmetrical disulfides, noting that solvent-free conditions can be crucial for obtaining high-purity products by preventing the disproportionation that can occur in solution. nih.gov These methodologies represent a significant step towards more sustainable manufacturing processes for disulfide-containing compounds.
Process Optimization via Computational Simulation
Computational simulation, particularly using software like Aspen Plus, has emerged as a powerful tool for optimizing the synthesis of diaryl disulfides. This approach allows for the virtual modeling of key process parameters to maximize yield and improve process safety and environmental footprint before physical implementation.
A notable application of this is in the synthesis of 2,2′-dibenzoylaminodiphenyl disulfide, a functionalized analogue of this compound. doaj.orgresearchgate.net Traditional synthesis routes for this compound have been improved by replacing reactants like C7H5NS, NaOH, H2SO4, and H2O2 with C6H4ClNO2, C2H6O, Na2S, S, and N2H4·H2O. doaj.orgresearchgate.net This change not only enhanced the yield but also reduced the number of synthetic steps and made the process greener. doaj.orgresearchgate.net
Aspen Plus simulations were employed to model the critical stages of this revised synthesis. The simulations revealed that the feed ratio of reactants such as C7H5NS, H2O2, and C7H5ClO directly influences the reaction yield. doaj.org Furthermore, the quantities of NaOH, H2SO4, and Na2CO3 were found to indirectly affect the yield by modifying the reaction environment and controlling the formation of byproducts. doaj.org
Temperature control was identified as another critical factor. The simulation indicated that the ring-opening and acylation reactions should be maintained between 110–120°C for optimal yield. doaj.org In contrast, the oxidation reaction temperature needs to be kept below 40°C to maximize product formation. doaj.org These simulation-derived parameters were found to be consistent with industrial-scale production conditions. doaj.org
The implementation of the green synthesis process, guided by these optimized parameters, led to a significant increase in the yield of 2,2′-dibenzoylaminodiphenyl disulfide from approximately 72% to over 90% when compared to the older o-nitrochlorobenzene method. doaj.orgresearchgate.net This optimized process also avoids the use of neurotoxic o-nitrochlorobenzene and difficult-to-recycle Raney nickel catalysts. doaj.org
Table 1: Optimized Process Parameters from Computational Simulation
| Parameter | Optimal Range/Value | Impact on Reaction |
|---|---|---|
| Feed Ratio (C7H5NS:H2O2:C7H5ClO) | Directly determines yield | Crucial for maximizing product formation |
| Ring-Opening/Acylation Temperature | 110–120°C | Maximizes yield in these reaction steps |
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications. This often involves the introduction of various functional groups onto the phenyl rings.
Amidated derivatives of diphenyl disulfide, such as 2,2'-dibenzamido diphenyl disulfide, are important compounds, often used as rubber peptizing agents. patsnap.com A common method for their preparation involves the reaction of a diaminodiphenyl disulfide with an acylating agent.
For instance, 2,2'-dibenzamido diphenyl disulfide can be synthesized by reacting diphenylamino disulfide with benzoyl chloride in the presence of a deacidifying agent like triethylamine. patsnap.com The reaction is typically carried out in a solvent such as diethyl ether at room temperature. patsnap.com This process is characterized by a rapid reaction time, often forming a precipitate immediately, and yielding the desired product in high purity. patsnap.com
Table 2: Synthesis of 2,2'-Dibenzamido Diphenyl Disulfide
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield | Melting Point |
|---|---|---|---|---|---|---|
| Diphenylamino disulfide (1.0 mmol) | Benzoyl chloride (2.2 mmol) | Triethylamine (2.2 mmol) | Diethyl ether (5 ml) | 10 min | 87% | 134-136°C |
The synthesis of unsymmetrical disulfides, where the two aryl groups attached to the disulfide bond are different, presents a unique synthetic challenge. While the oxidation of a mixture of two different thiols can lead to the desired unsymmetrical product, it often results in a statistical mixture of symmetrical and unsymmetrical disulfides, requiring purification. nih.gov
More controlled methods have been developed to favor the formation of unsymmetrical disulfides. One common strategy is the reaction of a sulfenyl derivative with a thiol or its derivative. nih.gov For example, S-vinyl phosphorodithioates can react with thiotosylates, or S-vinyl thiotosylates can react with thiols to produce unsymmetrical vinyl disulfides with high yields. nih.gov These reactions are often carried out under mild conditions and can tolerate a variety of functional groups. nih.gov
Another approach involves the use of specific oxidizing agents or catalysts. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and iridium (III) photoredox catalysts have been successfully employed for the cross-coupling of two different thiols to form unsymmetrical disulfides. nih.gov
Electrochemical methods also offer a pathway to unsymmetrical polysulfides. By starting with a mixture of two different symmetrical disulfides or a disulfide and a thiol, electrolysis can generate a mixture of symmetrical and unsymmetrical polysulfides. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro Diphenyl Disulfide
Redox Transformations of the Disulfide Bridge
The sulfur-sulfur bond in 2,2'-dichloro diphenyl disulfide is susceptible to both oxidation and reduction, providing pathways to various other sulfur-containing functional groups. These redox reactions are fundamental to its role in chemical synthesis.
The oxidation of disulfides is a common method for synthesizing sulfoxides and sulfones. researchgate.net In the case of this compound, the disulfide bridge can be oxidized sequentially. The initial oxidation yields the corresponding thiosulfinate (sulfoxide analog), which can be further oxidized to the thiosulfonate (sulfone analog).
A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for converting sulfides to sulfoxides and sulfones. orientjchem.orgnih.gov The reaction conditions, such as temperature, solvent, and the amount of oxidant, are critical to control the level of oxidation and avoid the formation of undesired byproducts. nih.gov For instance, using hydrogen peroxide in conjunction with a catalyst like tantalum carbide can selectively produce sulfoxides, while a niobium carbide catalyst under similar conditions can lead to the formation of sulfones. organic-chemistry.org Other reagents capable of effecting this transformation include periodic acid (H₅IO₆) catalyzed by iron(III) chloride, which is known for its high efficiency and speed. organic-chemistry.org
The general pathway for the oxidation is as follows:
Step 1 (to Sulfoxide level): 2,2'-Dichlorodiphenyl disulfide reacts with one equivalent of an oxidizing agent.
Step 2 (to Sulfone level): Further reaction with an additional equivalent of the oxidizing agent yields the more highly oxidized species.
While many methods focus on the oxidation of sulfides, the principles are transferable to disulfides, although the reactivity may differ. researchgate.netorientjchem.org Over-oxidation to sulfonic acids is a potential side reaction that must be managed through careful control of the reaction parameters. orientjchem.org
The disulfide bond of this compound can be cleaved under reductive conditions to yield two molecules of the corresponding thiophenol derivative, 2-chlorothiophenol (B146423). This reaction is characteristic of disulfides and is a key method for generating thiols. wikipedia.org
Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165). wikipedia.org The reaction proceeds by the nucleophilic attack of the hydride on the sulfur-sulfur bond, leading to its cleavage. The resulting thiolates can then be protonated to give the final thiophenol product. wikipedia.org
An alternative method involves the use of reducing metal systems, such as samarium in the presence of a titanium catalyst (Cp₂TiCl₂), which can effectively cleave the S-S bond to generate a reactive thiolate anion species. researchgate.net This thiolate can then be used in situ for further reactions.
The general reaction is: (Cl-C₆H₄)₂S₂ + 2 [H] → 2 Cl-C₆H₄-SH
This reductive cleavage is a fundamental transformation, providing access to the corresponding thiol which is itself a versatile synthetic intermediate.
Nucleophilic Substitution Reactions at Aromatic and Disulfide Centers
The presence of both chlorine atoms on the aromatic rings and the electrophilic nature of the disulfide bond allows this compound to participate in nucleophilic substitution reactions at these two distinct sites.
The chlorine atoms attached to the phenyl rings can be replaced by other nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). researchgate.net In this type of reaction, a potent nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring; in this case, the disulfide moiety itself can influence the electronic properties of the ring. However, the steric hindrance from the ortho-disulfide group can also play a significant role in the reaction rate and feasibility. While specific examples for this compound are not extensively detailed, the general mechanism is a well-established pathway for haloarenes. libretexts.org
Disulfide exchange reactions involve the interaction of a disulfide with a thiol, resulting in the formation of a new disulfide and a new thiol. libretexts.org This process is a series of reversible SN2-like reactions where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bridge. libretexts.org This forms a mixed disulfide intermediate, which can then be attacked by another thiolate to complete the exchange.
The reaction can be summarized as: R¹-S-S-R¹ + 2 R²-SH ⇌ R²-S-S-R² + 2 R¹-SH (where R¹ = 2-chlorophenyl)
This reactivity is crucial in various chemical and biological systems for the dynamic formation and cleavage of disulfide bonds. nih.gov Reagents such as 2,2'-dipyridyl disulfide are specifically designed to facilitate such exchange reactions for applications like spectrophotometric detection of thiols. oakwoodchemical.com
Reactivity in Specific Organic Transformations
Beyond fundamental redox and substitution reactions, disulfides like this compound can participate in more complex organic transformations. Diaryl disulfides are known to act as catalysts or co-catalysts in a variety of photoreactions. beilstein-journals.org Under irradiation, the disulfide bond can undergo homolytic cleavage to generate thiyl radicals (RS•). These radicals can engage in various processes, including acting as hydrogen atom transfer (HAT) catalysts or adding to unsaturated bonds to initiate cyclizations or isomerizations. beilstein-journals.org For instance, diphenyl disulfide has been used to catalyze the aerobic oxidation of diarylacetylenes and to promote certain cycloaddition reactions. beilstein-journals.org
While specific applications for the 2,2'-dichloro derivative in these advanced transformations are less commonly reported, its fundamental reactivity suggests potential utility in radical-mediated processes where the electronic and steric properties imparted by the chlorine atoms could be leveraged to control reaction outcomes.
Data on Related Reactions
Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones This table presents general conditions for the oxidation of sulfides, which are applicable to disulfides like this compound.
| Oxidant/Catalyst System | Substrate Example | Product | Selectivity | Reference |
| H₂O₂ / Acetic Acid | Methyl phenyl sulfide | Methyl phenyl sulfoxide | High for sulfoxide | nih.gov |
| H₂O₂ / Tantalum Carbide | Alkyl/Aryl Sulfides | Sulfoxides | High for sulfoxide | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Alkyl/Aryl Sulfides | Sulfones | High for sulfone | organic-chemistry.org |
| H₅IO₆ / FeCl₃ | Alkyl/Aryl Sulfides | Sulfoxides | Excellent | organic-chemistry.org |
Table 2: Reductive Cleavage of Diphenyl Disulfide This table shows common reagents used for the reduction of the parent diphenyl disulfide, a reaction analogous to that of the dichlorinated compound.
| Reagent | Product | Notes | Reference |
| Sodium Borohydride | Thiophenol | Common hydride reductant | wikipedia.org |
| Lithium, Sodium, or Potassium Metal | Thiophenolate Salt | Forms potent nucleophile | wikipedia.org |
| Samarium / Cp₂TiCl₂ | Phenylthiolate Anion | Mild conditions | researchgate.net |
Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and this compound serves as a valuable reagent in this context. Its reactivity is primarily centered around the cleavage of the disulfide bond, which generates electrophilic or radical species that can subsequently react with various carbon nucleophiles.
One of the principal applications of this compound is in the sulfenylation of enolates. This reaction provides a direct method for introducing a substituted thiophenyl group adjacent to a carbonyl functionality. The process typically involves the reaction of a ketone or ester enolate with the disulfide, leading to the formation of an α-thioether. wikipedia.org
Mechanistic investigations suggest that the reaction of this compound can also proceed through radical pathways. Under photochemical conditions, the disulfide bond can undergo homolytic cleavage to generate two thiyl radicals. beilstein-journals.org These highly reactive intermediates can then participate in a variety of transformations, including addition to unsaturated bonds and hydrogen atom abstraction, to form new C-S bonds. beilstein-journals.orgresearchgate.net
Furthermore, this compound can be utilized in the synthesis of sulfur-containing heterocyclic compounds. digitellinc.comresearchgate.net These reactions often proceed via an intramolecular cyclization following the initial C-S bond formation. The specific pathways and resulting products are influenced by the substrate structure and reaction conditions. For instance, in the presence of a suitable catalyst, the disulfide can react with alkynes to yield sulfenylated indole (B1671886) derivatives.
The table below summarizes key reaction parameters for the synthesis of this compound itself, which is often a precursor for subsequent C-S bond formation reactions.
| Parameter | Value |
| Reactant | 2-Chlorothiophenol |
| Oxidizing Agent | Iodine (I₂) or Hydrogen Peroxide (H₂O₂) |
| Solvent | Ethanol-water mixtures |
| Temperature | 80–100°C (for I₂ oxidation) |
| pH | Acidic (2–3) for product isolation |
| Typical Yield | 65-78% |
| This table summarizes typical conditions for the synthesis of the title compound, a key starting material for C-S bond formation. |
Potential in Catalytic Processes
Beyond its role as a stoichiometric reagent, this compound and related disulfides exhibit significant potential in catalytic processes. Their ability to generate thiyl radicals under thermal or photochemical conditions makes them effective initiators and catalysts for various organic transformations. beilstein-journals.orgresearchgate.net
In the realm of photoredox catalysis, disulfides can act as hydrogen atom transfer (HAT) catalysts. beilstein-journals.orgresearchgate.net Upon irradiation, the disulfide bond cleaves homolytically to produce thiyl radicals. These radicals can abstract a hydrogen atom from a suitable donor, generating a new radical species that can then participate in the desired catalytic cycle. This property is particularly useful in cycloaddition reactions and reductive dehalogenations. beilstein-journals.org For example, in certain [4+2] cycloadditions, the presence of a disulfide co-catalyst is crucial for promoting the desired reaction pathway over competing processes. beilstein-journals.orgresearchgate.net
Disulfides can also catalyze oxidation reactions. For instance, they can facilitate the aerobic oxidation of various organic substrates. beilstein-journals.orgresearchgate.net The mechanism often involves the formation of a thiyl radical which then interacts with molecular oxygen to generate reactive oxygen species that drive the oxidation process.
The versatility of disulfides in catalysis is highlighted by their ability to participate in a range of reaction types, as summarized in the table below.
| Catalytic Application | Reaction Type | Role of Disulfide |
| Photoredox Catalysis | Cycloaddition, Reductive Dehalogenation | Hydrogen Atom Transfer (HAT) co-catalyst |
| Oxidation | Aerobic Oxidation | Radical Initiator/Catalyst |
| Cross-Coupling | Aryl Thioether Synthesis | Sulfur Source |
| This table illustrates the diverse catalytic applications of disulfides in organic synthesis. |
Spectroscopic and Computational Elucidation of 2,2 Dichloro Diphenyl Disulfide
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2,2'-dichloro diphenyl disulfide, and a macromolecular target, typically a protein or enzyme. These in silico methods are fundamental in drug discovery and molecular biology for understanding potential mechanisms of action and for designing new therapeutic agents. nih.gov
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be built and optimized using computational chemistry software. The crystal structure of a target protein, for example, a human enzyme like cyclin-dependent kinase 2 (CDK2), would be obtained from a repository such as the Protein Data Bank (PDB). nih.gov
Docking Simulation: Using a docking program, the this compound molecule would be placed into the binding site of the target protein. The program would then explore various possible conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose. nih.gov
Analysis of Results: The results would be analyzed to identify the most stable binding mode, characterized by the lowest binding energy. The interactions between this compound and the amino acid residues of the protein's active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be visualized and examined. nih.gov
For a molecule like this compound, docking studies would be particularly insightful. The disulfide bond and the chlorine atoms are key features that would influence its interactions with a biological target. The disulfide bond can potentially interact with cysteine residues in a protein's active site, a common mechanism for disulfide-containing compounds. The chlorine atoms, being electronegative, could participate in halogen bonding or other specific interactions, influencing the molecule's binding orientation and affinity.
The primary aim of such a study would be to elucidate the potential molecular targets of this compound and to understand the structural basis for its biological activity. The insights gained could guide the design of more potent and selective analogs.
Quantum Chemical Descriptors (HOMO-LUMO Energies, NBO Analysis)
Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and stability of a molecule. For this compound, descriptors such as HOMO-LUMO energies and Natural Bond Orbital (NBO) analysis, typically calculated using Density Functional Theory (DFT), would offer a detailed picture of its chemical behavior.
HOMO-LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
While specific HOMO-LUMO energy values for this compound are not available in the searched literature, DFT calculations would provide this information. These calculations would reveal how the presence of the two chlorine atoms on the phenyl rings influences the energy of the frontier orbitals compared to the parent diphenyl disulfide molecule. It is generally expected that the electronegative chlorine atoms would lower the energy of both the HOMO and LUMO.
NBO Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, an NBO analysis would provide valuable information about:
Hybridization and Bonding: It would describe the hybridization of the atoms and the nature of the chemical bonds, including the C-S and S-S bonds.
Charge Distribution: NBO analysis would provide a more detailed and chemically intuitive picture of the atomic charges compared to other methods, helping to identify electrophilic and nucleophilic sites.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Core Building Block in Chemical Synthesis
2,2'-Dichlorodiphenyl disulfide serves as a pivotal intermediate in the synthesis of a variety of organic compounds. lookchem.com Its distinct disulfide structure is a key feature that enables the creation of a diverse array of products with wide-ranging applications. lookchem.com The reactivity of the disulfide bond, coupled with the influence of the ortho-chloro substituents, makes it a versatile building block in organic synthesis. The steric hindrance provided by the chlorine atoms in the 2,2'-position reduces the molecule's flexibility compared to its 3,3'- and 4,4'-isomers.
Precursor for Pharmaceuticals and Agrochemicals
This compound is a recognized intermediate in the pharmaceutical and agrochemical sectors. lookchem.com While specific pathways to blockbuster drugs are not extensively detailed in public literature, the analogous 2,2'-diaminodiphenyl disulfide is explicitly mentioned as a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com Disulfide-rich peptides, such as cyclotides and conotoxins, are a major focus in drug discovery, and the development of synthetic strategies for these complex molecules often involves disulfide bond formation, highlighting the importance of disulfide-containing precursors. nih.gov The synthesis of various biologically active heterocyclic compounds often relies on precursors that can introduce sulfur atoms and aryl groups, a role that 2,2'-dichlorodiphenyl disulfide is well-suited to fill.
Synthesis of Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems is a significant area of application for disulfide compounds. Thiazolo[3,2-a]benzimidazole, for instance, is a privileged scaffold in medicinal chemistry found in compounds with antimicrobial and anticancer properties. mdpi.com Its synthesis can involve precursors like 2-mercaptobenzimidazole, which is formed from o-phenylenediamine (B120857) and carbon disulfide. mdpi.com While not a direct use of 2,2'-dichlorodiphenyl disulfide, this illustrates the general strategy of using sulfur-containing reagents to build complex heterocyclic frameworks.
Research has demonstrated the synthesis of thiophene (B33073) and pyrrole (B145914) derivatives through the heterocyclization of related sulfur-containing compounds like bis(2-chloroprop-2-en-1-yl)sulfide. nih.gov These reactions often proceed through thiiranium ion intermediates, showcasing the reactivity of sulfur in forming cyclic systems. nih.gov The reactions can be influenced by the reaction medium, such as a hydrazine (B178648) hydrate-KOH system, to yield a variety of heterocyclic products. nih.gov These established synthetic routes provide a blueprint for how 2,2'-dichlorodiphenyl disulfide could be employed to generate novel chlorinated dibenzothiophene (B1670422) or other related heterocyclic structures.
Role in Polymer and Material Science
The unique properties of the disulfide bond are increasingly being exploited in the field of polymer and material science. livescience.io
Incorporation into Rigid Polymer Structures
The inclusion of 2,2'-dichloro substitution in polymer backbones can lead to materials with enhanced thermal properties. For example, in polyimides, the incorporation of 2,2'-dichloro-substituted biphenyl (B1667301) dianhydrides results in polymers with higher glass transition temperatures (Tg) and decreased crystallinity. This effect is attributed to the restricted molecular motion imposed by the chlorine atoms. Similar enhancements in thermal stability and rigidity are anticipated when 2,2'-dichlorodiphenyl disulfide is integrated into other polymer systems. A novel organic disulfide, 2,2′-diaminophenyloxydisulfide (DAPD), has been synthesized and used to create polymer films through electropolymerization, yielding a material with electronic conductivity. researchgate.net
Exploration in Dynamic and Responsive Materials
The dynamic covalent nature of the disulfide bond makes it an ideal component for creating "smart" materials capable of self-healing and environmental response. livescience.io Poly(disulfides) can exhibit both chemical recyclability and excellent mechanical performance, offering an advantage over traditional plastics and noncovalent supramolecular polymers. livescience.io The reversible nature of the disulfide linkage allows for the design of materials that can adapt, respond to stimuli, and even be recycled. rug.nl Research into dynamic poly(disulfides) often utilizes building blocks like thioctic acid to create materials with applications as self-healing elastomers, adhesives, and actuators. livescience.iorug.nl
| Material Type | Key Feature | Potential Application of 2,2'-Dichlorodiphenyl Disulfide |
| Rigid Polymers | High glass transition temperature (Tg), reduced crystallinity. | Creation of high-performance plastics with enhanced thermal stability. |
| Dynamic Materials | Self-healing, responsive, recyclable. livescience.iorug.nl | Development of smart materials that can repair damage or adapt to environmental changes. |
| Conducting Polymers | Electronic conductivity. researchgate.net | Fabrication of electroactive materials for use in sensors or electronic devices. |
Development of Specialized Reagents and Intermediates
2,2'-Dichlorodiphenyl disulfide can be chemically transformed into a variety of specialized reagents and intermediates for organic synthesis. A significant transformation is its conversion to the corresponding sulfonyl chloride. A novel and efficient method for this conversion uses hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) for the direct oxidative chlorination of disulfides. organic-chemistry.org This method is advantageous due to its excellent yields, short reaction times, and mild conditions, avoiding the use of harsh reagents. organic-chemistry.org
The disulfide bond can also be cleaved through reduction. Reagents like sodium borohydride (B1222165) can reduce 2,2'-dichlorodiphenyl disulfide to form the corresponding thiophenol derivative, 2-chlorothiophenol (B146423). This thiophenol can then be used in a multitude of other synthetic applications. Halogenation of diphenyl disulfide with chlorine yields phenylsulfenyl chloride, a reaction that can be applied to its dichlorinated analogue. wikipedia.org
Furthermore, peptide reagents have been developed to investigate the folding intermediates of proteins that are coupled by disulfide bonds. nih.gov These reagents specifically react with thiol groups to capture and identify intermediate structures during protein folding. nih.gov
| Reagent/Intermediate | Synthetic Method |
| 2-Chlorobenzenesulfonyl chloride | Oxidative chlorination using H₂O₂ and ZrCl₄. organic-chemistry.org |
| 2-Chlorothiophenol | Reduction using sodium borohydride. |
| 2-Chlorophenylsulfenyl chloride | Halogenation with chlorine. wikipedia.org |
Biological and Biochemical Research on 2,2 Dichloro Diphenyl Disulfide
Mechanisms of Biological Activity
The biological activity of disulfides is largely dictated by the reactivity of the disulfide bond (S-S). This bond can undergo exchange reactions with biological thiols, leading to the modification of proteins and other small molecules, thereby altering their function.
Interaction with Thiol-Containing Biomolecules
The primary mechanism by which 2,2'-Dichloro diphenyl disulfide is expected to exert biological effects is through thiol-disulfide exchange. libretexts.org This is a redox reaction where the disulfide bond is cleaved by a thiol (a compound containing a sulfhydryl group, -SH). libretexts.org In biological systems, the most abundant low-molecular-weight thiol is glutathione (B108866) (GSH), which plays a crucial role in maintaining the cellular redox state. libretexts.org
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide and the release of a 2-chlorothiophenol (B146423) molecule. This process can alter the structure and function of thiol-containing biomolecules like proteins and peptides. The reactivity of disulfides in these exchange reactions is influenced by the nature of the substituents on the aromatic rings.
Influence on Protein Disulfide Bond Dynamics and Stability
Disulfide bonds are critical for the structural integrity and stability of many proteins, particularly those that are secreted or exposed to the extracellular environment. nih.govnih.gov These naturally occurring bonds form between cysteine residues within a polypeptide chain or between different chains. nih.gov The introduction of an artificial disulfide, such as what might occur through the reaction of this compound with protein thiols, can significantly impact protein dynamics and stability.
The formation of new, non-native disulfide bonds can lead to changes in protein conformation, which may either stabilize or destabilize the protein's three-dimensional structure. nih.gov This alteration can, in turn, affect the protein's biological activity, leading to either activation or inhibition. Some disulfide bonds, known as allosteric disulfides, are known to control the function of the mature protein in which they reside when they are cleaved. nih.gov
Biochemical Pathways and Molecular Target Identification
Specific biochemical pathways and molecular targets for this compound have not been definitively identified in the available scientific literature. However, based on its chemical nature, its primary molecular targets are likely to be proteins and enzymes that contain reactive cysteine residues.
The interaction with glutathione (GSH) is a key biochemical pathway for many disulfide compounds. libretexts.org A high intracellular concentration of reduced glutathione helps maintain proteins in their reduced (free thiol) state. libretexts.org An exogenous disulfide like this compound would likely react with GSH, leading to the formation of a mixed disulfide and oxidized glutathione (GSSG). This can disrupt the cellular redox balance and potentially lead to oxidative stress if the cell's capacity to regenerate GSH is overwhelmed. The enzyme glutathione reductase is responsible for reducing GSSG back to GSH. libretexts.org
Comparative Studies of Biological Activities with Other Disulfides
While direct comparative studies involving this compound are scarce, its biological activity can be contextualized by comparing its structure to other well-studied disulfides. The electronic properties of the substituents on the phenyl rings play a significant role in the reactivity of the disulfide bond.
Diallyl disulfide (DADS), found in garlic, is a widely studied organosulfur compound with known anti-inflammatory, antioxidant, and anticancer activities. scienceopen.com Another common disulfide used in biochemical research is 2,2'-dipyridyl disulfide, which is often used as a reagent to oxidize free thiols to form disulfide bonds in proteins. wikipedia.orgnih.gov
The presence of electron-withdrawing chlorine atoms at the ortho-positions in this compound is expected to make the sulfur atoms more electrophilic compared to unsubstituted diphenyl disulfide. This increased electrophilicity would likely enhance its reactivity towards nucleophilic attack by thiols, potentially making it a more potent modulator of protein function than some other disulfides.
Table 1: Comparison of Selected Disulfide Compounds
| Compound Name | Structure | Key Features & Biological Relevance |
| This compound | C₁₂H₈Cl₂S₂ | Contains electron-withdrawing chloro groups, which likely enhance the reactivity of the disulfide bond towards thiols. Specific biological roles are not well-documented. |
| Diallyl disulfide (DADS) | C₆H₁₀S₂ | A major bioactive component of garlic with demonstrated anti-inflammatory, antioxidant, and anticancer properties. scienceopen.com |
| 2,2'-Dipyridyl disulfide | C₁₀H₈N₂S₂ | Used as a laboratory reagent to oxidize thiols and form disulfide bonds in peptides and proteins. wikipedia.orgnih.gov |
| Glutathione disulfide (GSSG) | C₂₀H₃₂N₆O₁₂S₂ | The oxidized form of glutathione, a key endogenous molecule involved in maintaining cellular redox homeostasis. libretexts.org |
Medicinal Chemistry Research and Pharmacological Potential
Design and Synthesis of Drug Candidates
The design of novel therapeutic agents often relies on identifying stable molecular frameworks or scaffolds that can be chemically modified to achieve desired biological activity. The disulfide bond is a key structural motif in this context, offering a blend of stability and reversible reactivity within biological systems.
A molecular scaffold is the core structure of a compound to which various functional groups can be attached to create a library of new chemical entities. Disulfide-rich molecules, such as cyclic peptides like cyclotides and conotoxins, are well-regarded as versatile and stable protein engineering frameworks, making them valuable in drug design. nih.govnih.gov These natural peptides have their structures stabilized by multiple disulfide bonds, which can be re-engineered to introduce or enhance pharmaceutical activities. nih.gov
While much of the research on disulfide scaffolds focuses on complex peptides, small molecules like 2,2'-Dichloro diphenyl disulfide serve as fundamental building blocks in organic synthesis for the development of new pharmaceutical compounds. guidechem.com Its rigid yet non-planar structure, with a C-S-S-C dihedral angle of around 85°, combined with the presence of reactive chlorine atoms, makes it a candidate for scaffold development. wikipedia.org The disulfide bond can act as a key linker or a pharmacophoric element, while the phenyl rings can be functionalized to modulate properties like solubility, binding affinity, and metabolic stability. Although extensive libraries based specifically on the this compound scaffold are not widely documented in current literature, its role as a synthetic intermediate suggests its potential for this application. chemdad.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds into potent and selective drug candidates. For disulfide-containing molecules, SAR studies often involve modifying the groups around the disulfide bond to delineate their impact on efficacy. nih.gov
For this compound, a hypothetical SAR study would involve several key modifications:
Modification of Phenyl Ring Substituents: The chlorine atoms at the 2 and 2' positions could be replaced by other halogens (Fluorine, Bromine) or by electron-donating or electron-withdrawing groups to study their effect on target interaction.
Alteration of Substituent Position: Moving the chloro group to the 3,3'- or 4,4'- positions would create isomers with different electronic and steric properties, which could drastically alter biological activity.
Disulfide Bond Modification: While more complex, replacement of the disulfide with a single sulfur (thioether) or selenium analog (diselenide) could probe the importance of the S-S bond itself for the observed activity.
Although detailed SAR studies for this compound against specific therapeutic targets are not extensively reported in peer-reviewed literature, the principles of SAR are directly applicable. Such studies are crucial for transitioning a compound with known biological effects into a refined drug candidate.
Anti-infective and Anticancer Research Applications
Organosulfur compounds are a well-established class of agents with significant biological activities, including anti-infective and anticancer effects. For instance, diallyl disulfide, a compound derived from garlic, has demonstrated anti-tumor activity against numerous cancer cell lines. nih.govnih.gov This has spurred interest in other disulfide-containing molecules as potential therapeutic agents.
This compound has been primarily utilized as an industrial chemical, noted for its application as a fungicide and insecticide. guidechem.com This established bioactivity suggests a broad-spectrum anti-infective potential that could be explored in a pharmaceutical context. The mechanisms underlying its fungicidal and insecticidal action may be relevant for developing drugs against pathogenic microbes. However, specific research focusing on its application against human pathogens or its mechanism of action in this area is limited.
In anticancer research, while many disulfide compounds show promise, specific investigations into this compound are not prominent. Its utility is more commonly cited as a precursor or intermediate in the synthesis of other organic compounds, which may include those with anticancer properties. guidechem.com
Below is a table summarizing the known research applications and industrial uses of this compound.
| Application Area | Description of Use | Reference |
| Agrochemicals | Used as an active ingredient in some formulations as a fungicide and insecticide. | guidechem.com |
| Industrial Synthesis | Acts as a precursor and chemical intermediate for the synthesis of dyes and other organic compounds. | guidechem.com |
| Pharmaceutical Synthesis | Serves as a starting material or intermediate in the development of more complex drug compounds where a disulfide bond is a desired structural feature. | guidechem.com |
| Rubber Industry | Used as a vulcanization accelerator, improving the strength and durability of rubber. | guidechem.com |
This table is generated based on available data and does not imply endorsement for any specific use.
Research in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neurons, often linked to protein misfolding and aggregation. nih.govnih.gov The cellular environment's redox state, particularly the balance between free thiols and disulfide bonds, is critical for proper protein folding. nih.gov The endoplasmic reticulum, where many proteins are folded, is a highly oxidizing environment that promotes disulfide bond formation, a process catalyzed by enzymes like protein disulfide isomerases (PDIs). nih.gov
Dysfunction in these pathways and the aggregation of proteins like amyloid-beta (Aβ), Tau, and superoxide (B77818) dismutase 1 (SOD1) are hallmarks of neurodegeneration. nih.gov Research has shown that the formation of both intramolecular and intermolecular disulfide bonds can play a complex role in the aggregation process of these proteins. nih.gov For example, in vitro studies suggest that intermolecular disulfide bonds can promote Tau aggregation, a key event in Alzheimer's disease. nih.gov
Given the importance of disulfide chemistry in the pathology of these diseases, compounds that can interact with or mimic these bonds are of scientific interest. While disulfide-rich peptides are being studied, the role of small molecules like this compound in this specific field is not yet defined in the literature. There is no direct published research linking this compound to the treatment or study of neurodegenerative diseases. However, its chemical nature as a disulfide-containing agent places it within a class of molecules that are theoretically relevant to the chemical biology of protein misfolding and oxidative stress, two key pillars of neurodegeneration research. nih.gov
Environmental Fate, Degradation Pathways, and Impact Assessments
Biodegradation Studies and Environmental Persistence
Direct and extensive biodegradation studies specifically targeting 2,2'-Dichloro diphenyl disulfide are not widely available in peer-reviewed literature. However, the environmental persistence of this compound can be inferred by examining the behavior of related chemical structures, such as chlorinated aromatic compounds and organosulfur compounds.
Chlorinated hydrocarbons are a class of compounds known for their persistence in the environment. researchgate.netnih.gov The presence of chlorine atoms on the aromatic rings of this compound likely contributes to its recalcitrance to microbial degradation. nih.gov The number and position of chlorine substituents on an aromatic ring are known to influence the rate and extent of biodegradation. nih.gov Generally, an increase in chlorination tends to decrease the susceptibility of a compound to microbial attack.
Table 1: Factors Potentially Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence | Rationale |
| Chlorination | Increases | The presence of chlorine atoms generally makes aromatic compounds more resistant to microbial degradation. nih.gov |
| Disulfide Bond | May Decrease | The S-S bond can be a target for microbial enzymes, potentially leading to the breakdown of the molecule. |
| Environmental Conditions | Varies | Factors such as pH, temperature, oxygen availability, and the presence of co-metabolites can significantly impact microbial activity and thus the rate of degradation. |
| Bioavailability | Decreases with Sorption | Strong sorption to soil and sediment organic matter can reduce the availability of the compound to microorganisms, thereby increasing its persistence. nih.gov |
Given the general persistence of chlorinated organic pollutants, it is plausible that this compound exhibits a significant half-life in various environmental matrices, warranting further investigation into its long-term fate. tandfonline.com
Identification and Characterization of Environmental Transformation Products
Specific studies identifying the environmental transformation products of this compound are scarce. However, based on the chemical structure and knowledge of the degradation of similar compounds, potential transformation pathways can be proposed.
Under photoirradiation, diphenyl disulfide can undergo homolysis to form thiyl radicals. nih.govbeilstein-journals.org A similar photodegradation pathway could be anticipated for this compound, leading to the formation of 2-chlorophenylthiyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms to form 2-chlorothiophenol (B146423).
The degradation of chlorinated aromatic compounds can proceed through various mechanisms, including reductive dechlorination under anaerobic conditions and oxidative degradation in the presence of oxygen. researchgate.net Therefore, potential transformation products of this compound could include:
2-Chlorothiophenol: Formed by the cleavage of the disulfide bond.
Chlorinated phenols: Resulting from the oxidation of the thiophenol intermediates.
Less chlorinated diphenyl disulfides: If partial dechlorination occurs.
Complete mineralization products (CO2, H2O, Cl-, SO4^2-): Under optimal conditions where complete degradation is achieved.
Table 2: Plausible Environmental Transformation Products of this compound
| Transformation Product | Potential Formation Pathway |
| 2-Chlorothiophenol | Reductive or photolytic cleavage of the S-S bond. |
| Chlorinated catechols | Aerobic biodegradation of chlorinated phenolic intermediates. nih.gov |
| Monochlorinated diphenyl disulfide | Reductive dechlorination. |
| Diphenyl disulfide | Complete reductive dechlorination. |
Further research employing advanced analytical techniques is necessary to definitively identify and quantify the environmental transformation products of this compound under various environmental conditions.
Factors Influencing Environmental Mobility and Bioavailability
The movement of this compound through soil, water, and air, and its uptake by living organisms (bioavailability), are governed by its physicochemical properties and interactions with the surrounding environment.
As a chlorinated aromatic hydrocarbon, this compound is expected to be hydrophobic and have low water solubility. nih.govmdpi.com This suggests a strong tendency to adsorb to organic matter in soil and sediment. mdpi.com This sorption process significantly reduces its mobility in the environment, limiting its potential to leach into groundwater. mdpi.comresearchgate.net However, it also contributes to its persistence, as sorbed compounds are less available for microbial degradation. nih.gov
The bioavailability of persistent organic pollutants (POPs) like chlorinated hydrocarbons is often limited due to their strong binding to soil and sediment particles. tandfonline.comrsc.orgresearchgate.net As the contact time between the pollutant and the soil increases, a phenomenon known as "ageing" can occur, further reducing bioavailability and extractability. nih.gov
Table 3: Factors Affecting Mobility and Bioavailability of this compound
| Factor | Effect on Mobility | Effect on Bioavailability | Rationale |
| Soil/Sediment Organic Matter | Decreases | Decreases | Strong adsorption to organic carbon reduces movement and uptake by organisms. mdpi.com |
| Water Solubility | Low | Low | Hydrophobic nature limits dissolution in water and subsequent transport. nih.gov |
| Particle Size | Decreases with smaller particles | Decreases with smaller particles | Smaller particles have a larger surface area for adsorption. mdpi.com |
| Ageing | Decreases over time | Decreases over time | Increased contact time with soil strengthens binding and reduces availability. nih.gov |
The potential for long-range atmospheric transport, a characteristic of some persistent organic pollutants, would depend on the volatility of this compound. While data is limited, its relatively high molecular weight suggests that it is likely to be semi-volatile at best.
Methodologies for Environmental Monitoring and Analysis
The accurate detection and quantification of this compound in environmental samples such as soil, water, and air are crucial for assessing its distribution and fate. While specific standardized methods for this compound are not readily found, analytical techniques used for other chlorinated hydrocarbons and organosulfur compounds are applicable.
Sample Preparation: Extraction of this compound from environmental matrices would typically involve solvent extraction techniques. For solid samples like soil and sediment, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) could be employed. nih.gov For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be appropriate.
Analytical Instrumentation: Gas chromatography (GC) is a common and effective technique for the analysis of semi-volatile organic compounds. wur.nl When coupled with a selective detector, it can provide high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both identification and quantification, providing structural information that can confirm the presence of the target compound and its transformation products. iaea.org
Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it a suitable choice for detecting chlorinated compounds like this compound.
Table 4: Analytical Methods Potentially Applicable to this compound
| Analytical Technique | Sample Type | Key Advantages |
| GC-MS | Soil, Water, Air | High specificity, structural elucidation of unknown transformation products. iaea.org |
| GC-ECD | Soil, Water, Air | High sensitivity for chlorinated compounds. |
| HPLC | Water | Suitable for less volatile or thermally labile transformation products. conicet.gov.ar |
The development and validation of a standardized analytical method specifically for this compound would be a critical step in facilitating more comprehensive environmental monitoring and risk assessment. conicet.gov.ar
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2'-dichloro diphenyl disulfide, and how can purity be optimized?
- Methodology : A common approach involves refluxing disulfide precursors (e.g., 2,2'-dichloro-3,3'-diquinolinyl disulfide) with nucleophilic agents like p-methoxyaniline in a high-boiling solvent (e.g., monomethyl ether of diethylene glycol). Post-reaction, alkalization with aqueous NaOH (pH 10) precipitates the product, followed by purification via silica gel column chromatography (chloroform eluent) . Purity optimization requires strict stoichiometric control, inert atmosphere, and analytical validation (e.g., elemental analysis, NMR).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology : 2D NMR and elemental analysis are critical. For example, and NMR can identify chlorine-induced deshielding effects on aromatic protons and carbons. Quantitative analysis using response factors (e.g., dimethylsulfone as an internal standard) enhances accuracy in 2D NMR integration . Elemental analysis (C, H, N, S) should match calculated values (e.g., C: 65.12%, S: 12.40% for disulfide derivatives) to confirm purity .
Advanced Research Questions
Q. How does the 2,2'-dichloro substitution influence the thermal and mechanical properties of polyimide films?
- Methodology : Polymerize 2,2'-dichloro-4,4',5,5'-biphenyltetracarboxylic dianhydride (DCBPDA) with aromatic diamines (e.g., 4,4'-oxydianiline) and compare with non-chlorinated BPDA-based polyimides. Key metrics include:
- Glass Transition Temperature (Tg) : Chlorine increases rigidity, raising Tg by 20–30°C.
- Thermal Stability : TGA shows delayed decomposition (10–15°C higher onset) due to reduced chain mobility.
- Solubility : Enhanced solubility in polar aprotic solvents (e.g., NMP) due to disrupted crystallinity .
Q. What experimental strategies resolve contradictions in antioxidant activity data for this compound derivatives?
- Methodology : Use in vitro assays (e.g., DPPH radical scavenging) with controlled variables:
- Concentration Gradients : Test 0.1–100 µM ranges to identify dose-dependent trends.
- Structural Modifications : Synthesize analogs (e.g., methoxy or hydroxyl substituents) to isolate electronic effects.
- Statistical Validation : Apply ANOVA to compare IC50 values across batches and eliminate outliers. Conflicting results often arise from solvent polarity or assay interference (e.g., metal contamination) .
Q. How can researchers mitigate challenges in quantifying trace impurities in this compound?
- Methodology : Combine HPLC with evaporative light scattering detection (ELSD) or mass spectrometry:
- Column Selection : C18 reverse-phase columns with acetonitrile/water gradients (60:40 to 90:10) resolve disulfide analogs.
- Calibration Standards : Use certified reference materials (CRMs) for disulfide byproducts (e.g., 2-chloro derivatives).
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via pre-concentration (solid-phase extraction) .
Methodological Considerations
Q. What are the best practices for handling this compound in air-sensitive reactions?
- Protocol :
Use Schlenk lines or gloveboxes under nitrogen/argon.
Pre-dry solvents (e.g., THF over Na/benzophenone).
Monitor reaction progress via FT-IR (disulfide S–S stretch at ~500 cm) .
Q. How to design a structure-activity relationship (SAR) study for disulfide derivatives in catalytic applications?
- Framework :
- Electron-Deficient Centers : Introduce electron-withdrawing groups (e.g., –NO) to enhance electrophilicity.
- Steric Effects : Compare ortho- vs. para-chloro substituents using X-ray crystallography.
- Catalytic Screening : Test in asymmetric hydrogenation with Ru-BINAP complexes; track enantiomeric excess (ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
